molecular formula C3H8FN B3031539 3-Fluoropropan-1-amine CAS No. 462-41-9

3-Fluoropropan-1-amine

Cat. No.: B3031539
CAS No.: 462-41-9
M. Wt: 77.1 g/mol
InChI Key: YTHVGJSPULXGNY-UHFFFAOYSA-N
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Description

3-Fluoropropan-1-amine is a primary aliphatic amine with a fluorine atom substituted at the third carbon of the propane backbone. For instance, N-[(6-chloropyridin-3-yl)methyl]-3-fluoropropan-1-amine, a derivative, has been synthesized via alkylation reactions with yields up to 53% . The fluorine atom in such compounds often enhances metabolic stability and bioavailability, making them valuable in drug design and pesticidal applications .

Properties

IUPAC Name

3-fluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN/c4-2-1-3-5/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHVGJSPULXGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196763
Record name Propylamine, 3-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-41-9
Record name 1-Propanamine, 3-fluoro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propylamine, 3-fluoro-
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Record name Propylamine, 3-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoropropan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoropropyl halides with ammonia or primary amines. The reaction typically occurs under mild conditions and can be catalyzed by a base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of 3-fluoropropanol with ammonia in the presence of a catalyst. This method is preferred due to its efficiency and high yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form 3-fluoropropylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-fluoropropylamine.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-Fluoropropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of 3-fluoropropan-1-amine involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways and reactions.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular characteristics of 3-Fluoropropan-1-amine derivatives and related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-[(6-Chloropyridin-3-yl)methyl]-3-fluoropropan-1-amine C9H12ClFN2 202.66 Not provided Fluorine at C3; pyridinylmethyl group; pesticidal applications
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C16H18FN 243.32 1179763-12-2 Aromatic fluorine and methyl groups; potential CNS activity
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine C9H7ClF3N 233.61 1016531-10-4 Trifluoromethyl and chloro substituents; medicinal use
3-(3-Fluorophenyl)-N-(pyrimidinylmethyl)propan-1-amine C17H18FN5 311.36 Not provided Fluorophenyl and heterocyclic moieties; kinase inhibitor candidate
Key Observations:
  • Fluorine Position : The position of fluorine (e.g., C3 in this compound derivatives vs. aromatic fluorine in other compounds) significantly affects electronic properties and binding affinity .
  • Substituent Effects : Bulkier groups like trifluoromethyl (e.g., 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine) increase lipophilicity but may reduce solubility .

Biological Activity

3-Fluoropropan-1-amine (C₃H₉FN) is an organic compound characterized by the presence of a fluorine atom, which imparts unique properties to its chemical structure. This compound is a colorless to slightly yellow liquid with a distinctive amine odor and is utilized in various biochemical and pharmaceutical applications. Its hydrochloride salt form, this compound hydrochloride, appears as a white crystalline solid and is soluble in solvents such as dimethyl sulfoxide and methanol.

Research indicates that this compound may interact with neurotransmitter systems, although detailed studies are still required to elucidate these interactions fully. Preliminary investigations suggest potential neuroprotective effects, particularly in relation to mitochondrial stabilization, which is critical for preventing apoptosis in neuronal cells .

Toxicological Profile

The toxicological profile of this compound indicates that it is corrosive and an irritant, necessitating caution during handling and experimentation. Acute toxicity upon ingestion has been noted, which emphasizes the need for safety protocols in research settings.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound Name Molecular Formula Key Features
3-Chloropropan-1-amineC₃H₉ClNContains chlorine; different reactivity profiles compared to fluorinated amines.
3-Bromopropan-1-amineC₃H₉BrNExhibits distinct chemical properties due to bromine's larger size.
3-Iodopropan-1-amineC₃H₉INLess reactive than brominated counterparts; used in specific applications.
PropylamineC₃H₉NLacks halogen substitution; serves as a baseline for reactivity comparisons.

The presence of fluorine enhances the lipophilicity of this compound, influencing its interaction dynamics within biological systems compared to these similar compounds.

Neuroprotective Effects

In studies involving animal models, particularly mice, analogues of this compound have shown promise in neuroprotection assays. For instance, compounds were infused into the left lateral ventricle of mice to assess their neuroprotective efficacy against neurotoxic agents like MPTP (Methylphenyl-tetrahydropyridine), which induces Parkinsonian-like symptoms. Results indicated that certain derivatives could stabilize mitochondrial function and reduce neuronal death .

Pharmacological Applications

This compound is being explored as an intermediate in pharmaceutical synthesis targeting neurological pathways. Its unique properties may enhance the efficacy of drugs designed to interact with specific neurotransmitter systems. The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for further investigation in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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